6-(2-Chlorophenyl)-6-oxohexanoic acid

Pharmaceutical impurity profiling Esketamine stability Forced degradation studies

Esketamine stability studies require accurate quantification of the oxidative degradant 6-(2-chlorophenyl)-6-oxohexanoic acid per patent specifications (≤0.2% HPLC area or ≤120 ppm). Only the ortho-chloro (2-position) isomer is the recognized esketamine degradant; the 3-chloro and 4-chloro analogs produce incorrect retention times, invalidating impurity profiling. This reference standard enables: • HPLC/LC-MS method validation for esketamine batch release testing • ICH Q1B photostability studies to confirm protective packaging (≤6 h light exposure limit) • Compliance with regulatory impurity thresholds in drug substance and drug product

Molecular Formula C12H13ClO3
Molecular Weight 240.68 g/mol
CAS No. 898792-61-5
Cat. No. B1369421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2-Chlorophenyl)-6-oxohexanoic acid
CAS898792-61-5
Molecular FormulaC12H13ClO3
Molecular Weight240.68 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)CCCCC(=O)O)Cl
InChIInChI=1S/C12H13ClO3/c13-10-6-2-1-5-9(10)11(14)7-3-4-8-12(15)16/h1-2,5-6H,3-4,7-8H2,(H,15,16)
InChIKeyYOIOTRBILKEUJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(2-Chlorophenyl)-6-oxohexanoic acid Procurement Guide


6-(2-Chlorophenyl)-6-oxohexanoic acid (CAS 898792-61-5) is a chlorinated aromatic ketone derivative with a carboxylic acid functional group, characterized by a 2‑chlorophenyl moiety attached to a six‑carbon oxohexanoic acid backbone [1]. It is primarily recognized as a specified oxidative degradant of esketamine in pharmaceutical formulations, where it is used as a critical reference standard for impurity profiling and stability testing [2]. Its electron‑withdrawing chlorine substituent influences reactivity in nucleophilic substitution and condensation reactions, making it a versatile intermediate in organic synthesis [1].

Why 6-(2-Chlorophenyl)-6-oxohexanoic acid Cannot Be Replaced


While the compound shares a C12H13ClO3 molecular formula and structural motifs with its 3‑chlorophenyl (CAS 898765‑71‑4) and 4‑chlorophenyl (CAS 56721‑40‑5) isomers, generic substitution fails due to a critical functional distinction: only the ortho‑chloro (2‑position) derivative is explicitly identified as the oxidative degradant of esketamine in pharmaceutical stability studies [1]. The 3‑chloro and 4‑chloro isomers are not recognized as esketamine degradants, rendering them unsuitable for impurity monitoring in esketamine‑based drug products . Furthermore, the 2‑chloro substitution pattern alters electronic distribution and steric environment around the ketone, influencing reactivity and physicochemical properties that cannot be replicated by meta‑ or para‑substituted analogs in synthetic applications [2].

6-(2-Chlorophenyl)-6-oxohexanoic acid: Evidence vs. Analogs


Esketamine Oxidative Degradant Specificity

The ortho‑chloro substitution pattern (2‑position) is uniquely associated with esketamine oxidative degradation. The patent specifically identifies 6‑(2‑chlorophenyl)‑6‑oxohexanoic acid as the oxidative degradant [1]. In contrast, the 3‑chlorophenyl isomer is not referenced as a degradant in any esketamine‑related stability documentation . This positional specificity is not an intrinsic property of the chlorophenyl‑oxohexanoic acid scaffold but rather a consequence of the esketamine degradation pathway, which generates the ortho‑substituted derivative selectively.

Pharmaceutical impurity profiling Esketamine stability Forced degradation studies

Regulatory Impurity Limit for Esketamine

The patent defines a quantitative acceptance criterion for this specific degradant in esketamine pharmaceutical compositions. The specification requires (i) not more than 0.2% (HPLC area) of 6‑(2‑chlorophenyl)‑6‑oxohexanoic acid relative to esketamine, (ii) not more than 0.2% w/w relative to esketamine weight, or (iii) not more than approximately 120 ppm [1]. No such regulatory limit exists for the 3‑chloro or 4‑chloro isomers in the context of esketamine drug products.

Pharmaceutical quality control ICH impurity guidelines Esketamine formulation

Procurement Cost vs. Structural Analogs

Market pricing data reveal a consistent premium for the 2‑chloro isomer relative to the 4‑chloro isomer from the same supplier. From Fluorochem (97% purity), the 2‑chloro compound is listed at 9,328 CNY (~$1,285) per gram, whereas the 4‑chloro isomer is priced at 7,744 CNY (~$1,067) per gram . This represents a price premium of approximately 20% for the ortho‑substituted compound, reflecting its specialized application as a pharmaceutical impurity standard rather than a general synthetic intermediate.

Chemical procurement Specialty intermediates Cost comparison

Physical Property Profile

Computed physicochemical parameters provide a baseline for handling and synthetic application. The compound exhibits a predicted density of 1.243 g/cm³, a boiling point of 391.1°C at 760 mmHg, and a flash point of 190.3°C . These values are comparable to those of the 4‑chloro isomer (predicted boiling point ~391°C) but differ from the non‑chlorinated phenyl analog (6‑oxo‑6‑phenylhexanoic acid), which has a reported melting point of 75‑79°C and lower molecular weight (206.24 g/mol) . The presence of chlorine increases molecular weight to 240.68 g/mol and alters thermal stability and chromatographic retention behavior.

Physicochemical characterization Synthetic planning Safety data

Commercial Availability and Purity

The compound is commercially available from multiple suppliers with purity grades ranging from 95% to 98%. Fluorochem offers 97% purity (pricing above) . Chemscene provides a 98% purity grade with storage specifications of sealed, dry conditions at 2‑8°C . CymitQuimica lists a 97.0% purity grade . In contrast, the non‑chlorinated analog (6‑oxo‑6‑phenylhexanoic acid) is available at >98% purity from TCI and as a solid with a defined melting point of 75‑79°C , reflecting a more established synthetic history and broader commercial availability.

Supplier sourcing Purity specifications Analytical reference standards

Priority Applications of 6-(2-Chlorophenyl)-6-oxohexanoic acid


Esketamine Pharmaceutical Impurity Reference Standard

This compound is the definitive reference standard for identifying and quantifying the 2‑chlorophenyl‑oxohexanoic acid degradant in esketamine drug substance and drug product. Analytical methods using HPLC or LC‑MS must include this compound to demonstrate compliance with the ≤0.2% HPLC area or ≤120 ppm limit specified in the patent [1]. Use of the 3‑chloro or 4‑chloro isomer would produce incorrect retention times and invalidate impurity profiling. Procurement is essential for stability‑indicating method validation and batch release testing of esketamine formulations .

Forced Degradation and Photostability Studies of Esketamine

The patent discloses that exposure to light (≤6 hours, preferably ≤30 minutes) limits formation of this oxidative degradant [1]. Researchers conducting ICH Q1B photostability studies on esketamine require this compound as a marker degradant to validate protective packaging and storage conditions. The compound serves as a quantitative benchmark to establish light exposure limits during manufacturing and to confirm that packaging configurations maintain degradant levels below the specified threshold .

Organic Synthesis Intermediate for Chlorinated Aromatic Ketones

The electron‑withdrawing 2‑chlorophenyl group and carboxylic acid functionality make this compound a versatile building block for nucleophilic substitution and condensation reactions [1]. Its predicted boiling point (391.1°C) and density (1.243 g/cm³) inform reaction condition optimization . The ortho‑chloro substitution pattern may confer distinct regioselectivity compared to meta‑ or para‑substituted analogs in downstream transformations, such as amide bond formation or reduction to the corresponding alcohol [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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